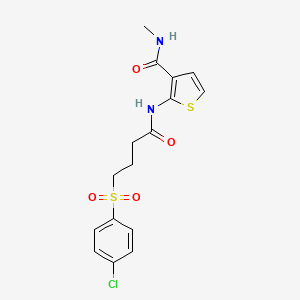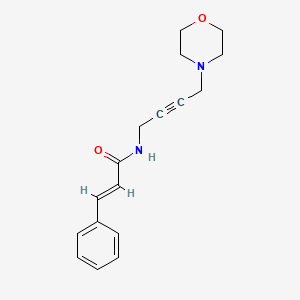![molecular formula C17H20N6O2S2 B2431813 N-(4-méthylsulfanyl-2-acétamido-butyl)-6-(thiophène-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide CAS No. 1902943-34-3](/img/structure/B2431813.png)
N-(4-méthylsulfanyl-2-acétamido-butyl)-6-(thiophène-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-acetamido-4-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide" is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, incorporating amide, thioether, and heterocyclic components.
Applications De Recherche Scientifique
Chemistry
This compound is valuable in organic synthesis, serving as a building block for creating more complex molecules.
Biology and Medicine
In medicinal chemistry, it may act as a potential drug candidate due to its unique molecular structure, which allows interaction with specific biological targets.
Industry
In industrial applications, it may be used in the development of new materials or as a catalyst in chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-4-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide involves multiple steps, typically starting with the formation of the core scaffold, followed by functional group modifications. Detailed synthetic routes may include:
Formation of the 1,2,4-triazolo[4,3-b]pyridazine core through cyclization reactions.
Introduction of the thiophene group via cross-coupling reactions.
Attachment of the 2-acetamido-4-(methylthio)butanamide moiety through amide bond formation.
Industrial Production Methods
For industrial-scale production, optimizations such as the use of high-yield reagents, cost-effective catalysts, and scalable reaction conditions are critical. Flow chemistry techniques and continuous processing may be employed to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-acetamido-4-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents.
Reduction: Reduction of the amide group to amine can be achieved using reducing agents such as LiAlH4.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution may use reagents like nitric acid (HNO3), while nucleophilic substitution may involve bases such as NaOH or KOH.
Major Products
The major products depend on the type of reaction performed. Oxidation yields sulfoxides or sulfones, reduction yields amines, and substitution can lead to various functionalized derivatives depending on the substituents introduced.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions at the molecular level. It may bind to specific proteins or enzymes, inhibiting or modifying their activity. The exact pathways and targets will depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-acetamido-4-(methylthio)-N-((6-(phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide
2-acetamido-4-(methylthio)-N-((6-(furyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide
These compounds share similar structural motifs but differ in the heterocyclic or aromatic groups attached, which can significantly affect their chemical and biological properties.
Uniqueness
The uniqueness of 2-acetamido-4-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide lies in its combination of functional groups, which provide distinct chemical reactivity and biological activity compared to similar compounds. This makes it a promising candidate for further research and development in various scientific fields.
Propriétés
IUPAC Name |
2-acetamido-4-methylsulfanyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S2/c1-11(24)19-13(7-9-26-2)17(25)18-10-16-21-20-15-6-5-12(22-23(15)16)14-4-3-8-27-14/h3-6,8,13H,7,9-10H2,1-2H3,(H,18,25)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOMBKGTRGRNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NCC1=NN=C2N1N=C(C=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2431732.png)




![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2431739.png)
![N-(3,5-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2431741.png)
![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2431743.png)
![N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride](/img/structure/B2431744.png)
![5-(3-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2431745.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2431746.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2431749.png)
